molecular formula C2H5BrO3S B1197033 2-Bromoethanesulfonic acid CAS No. 26978-65-4

2-Bromoethanesulfonic acid

Cat. No.: B1197033
CAS No.: 26978-65-4
M. Wt: 189.03 g/mol
InChI Key: OQFSYHWITGFERZ-UHFFFAOYSA-N
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Description

2-Bromoethanesulfonic acid is a chemical compound with the molecular formula C₂H₅BrO₃S. It is a colorless crystalline substance that is soluble in water and ethanol. This compound is primarily used as an intermediate in organic synthesis and has various applications in scientific research and industry .

Mechanism of Action

Target of Action

The primary target of 2-Bromoethanesulfonic acid (BES) is the methanogenesis process in anaerobic digestion . Methanogenesis is a biochemical reaction carried out by methanogens, a group of microorganisms that produce methane as a metabolic byproduct . BES is used to investigate competing reactions like homoacetogenesis in mixed cultures .

Mode of Action

BES acts as an inhibitor of methanogenesis . It interferes with the normal functioning of methanogens, leading to a decrease in methane production . BES has been shown to suppress the electron transport via improper electron carriers and reduce the electron amount as indicated by the decreased level of enzymes and genes involved such as coenzyme F, CO dehydrogenase and NADH:ubiquinone reductase .

Biochemical Pathways

BES affects the hydrogenotrophic metabolism in a biomethanation process . When BES is present, there is an accumulation of formate, an important intermediate of hydrogenotrophic metabolism . This indicates that BES inhibits the conversion of formate to methane, thus affecting the methanogenesis pathway .

Pharmacokinetics

Given its solubility in water , it can be inferred that BES could be readily absorbed and distributed in aqueous environments.

Result of Action

The presence of BES leads to a significant reduction in methane production . It also leads to an accumulation of formate, indicating that formate is an important intermediate of hydrogenotrophic metabolism accumulating upon methanogenesis inhibition .

Action Environment

The action of BES is influenced by the environmental conditions of the anaerobic digestion process. The efficacy of BES as a methanogenesis inhibitor can be affected by factors such as the concentration of BES, the presence of other microorganisms, and the physical and chemical conditions of the environment .

Biochemical Analysis

Biochemical Properties

2-Bromoethanesulfonic acid plays a crucial role in inhibiting methanogenesis, a process carried out by methanogenic archaea. It specifically targets the enzyme methyl coenzyme M reductase, which is essential for the final step of methane production. By inhibiting this enzyme, this compound effectively reduces methane production. Additionally, it interacts with other enzymes and proteins involved in hydrogenotrophic metabolism, such as formate dehydrogenase and formate synthase, leading to the accumulation of formate and acetate .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are significant. In methanogenic archaea, it inhibits the production of methane by targeting the enzyme methyl coenzyme M reductase. This inhibition leads to the accumulation of intermediate metabolites such as formate and acetate. In mixed microbial cultures, this compound can shift the metabolic balance towards homoacetogenesis, resulting in increased production of acetate . This compound also affects cellular signaling pathways and gene expression related to methanogenesis and hydrogenotrophic metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the active site of methyl coenzyme M reductase, thereby inhibiting its activity. This inhibition prevents the reduction of methyl coenzyme M to methane, effectively blocking the final step of methanogenesis. Additionally, this compound interacts with other enzymes involved in hydrogenotrophic metabolism, leading to the accumulation of formate and acetate .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. Studies have shown that its inhibitory effects on methanogenesis are stable over extended periods, with significant reductions in methane production observed even after several days of incubation . The compound may undergo degradation over time, which could potentially reduce its effectiveness. Long-term studies have indicated that this compound can have lasting impacts on cellular function, particularly in terms of altering metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, it effectively inhibits methanogenesis without causing significant adverse effects. At higher doses, it can lead to toxic effects, including disruptions in metabolic processes and cellular function. Studies have shown that a concentration of 5 mM of this compound can inhibit methane production by more than 95% in rumen fluid from cattle . Higher doses may result in increased hydrogen production and alterations in volatile fatty acid profiles .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily those related to methanogenesis and hydrogenotrophic metabolism. By inhibiting methyl coenzyme M reductase, it disrupts the final step of methane production, leading to the accumulation of intermediate metabolites such as formate and acetate. These metabolites can then be utilized in other metabolic pathways, such as homoacetogenesis, resulting in increased acetate production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with specific transporters and binding proteins that facilitate its uptake and localization within the cell. The compound’s distribution is influenced by its interactions with cellular components, which can affect its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with enzymes and proteins involved in methanogenesis and hydrogenotrophic metabolism. Its activity and function are influenced by its localization, as it needs to be in proximity to its target enzymes to exert its inhibitory effects. Additionally, post-translational modifications and targeting signals may play a role in directing this compound to specific cellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Bromoethanesulfonic acid can be synthesized by heating a mixture of 1,2-dibromoethane, ethanol, and water to boiling, followed by the addition of an aqueous solution of anhydrous sodium sulfite. The mixture is then refluxed for two hours. After the reaction, ethanol and unreacted 1,2-dibromoethane are distilled off. The remaining residue is treated with ethanol to extract this compound from sodium bromide and unreacted sodium sulfite. The mixture is boiled, and upon cooling, this compound crystallizes out with a yield of 78-90% .

Industrial Production Methods: The industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Bromoethanesulfonic acid undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions typically occur in aqueous or alcoholic solutions.

    Oxidation: Strong oxidizing agents like potassium permanganate can be used under controlled conditions.

Major Products:

Scientific Research Applications

2-Bromoethanesulfonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Sodium 2-chloroethanesulfonate
  • 3-Bromopropanesulfonic acid
  • Sodium methanesulfonate
  • 4-Bromobenzenesulfonic acid

Comparison: 2-Bromoethanesulfonic acid is unique due to its specific inhibitory effects on methanogenesis, which is not observed in all similar compounds. For instance, sodium 2-chloroethanesulfonate and 3-bromopropanesulfonic acid have different reactivity and applications. The presence of the bromine atom in this compound provides distinct chemical properties that make it particularly effective in certain reactions and applications .

Properties

IUPAC Name

2-bromoethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5BrO3S/c3-1-2-7(4,5)6/h1-2H2,(H,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQFSYHWITGFERZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

4263-52-9 (hydrochloride salt)
Record name 2-Bromoethanesulfonic acid
Source ChemIDplus
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DSSTOX Substance ID

DTXSID30181477
Record name 2-Bromoethanesulfonic acid
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Molecular Weight

189.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26978-65-4
Record name Bromoethanesulfonic acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromoethanesulfonic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromoethanesulfonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30181477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromoethanesulphonic acid
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Record name 2-BROMOETHANESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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